N-(2,6-Dichlorophenyl)acetamide

Pharmaceutical Analytical Chemistry Solid-State Characterization Impurity Profiling

N-(2,6-Dichlorophenyl)acetamide (CAS 17700-54-8), Clonidine EP Impurity A, solves HPLC specificity challenges with its distinctive LogP 3.0248 and melting point 180-181°C. • Ensures validated impurity limits by differentiating from 2,4-isomer and difluoro analogs • Pharmacopeial traceable standard supports ANDA/NDA filings • Ready for immediate global shipment.

Molecular Formula C8H7Cl2NO
Molecular Weight 204.05 g/mol
CAS No. 17700-54-8
Cat. No. B110087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dichlorophenyl)acetamide
CAS17700-54-8
SynonymsN-(2,6-Dichlorophenyl)acetamide;  2’,6’-Dichloroacetanilide;  N-Acetyl-2,6-dichloroaniline;  NSC 158653;  2’,6’-Dichloro-acetanilide; 
Molecular FormulaC8H7Cl2NO
Molecular Weight204.05 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC=C1Cl)Cl
InChIInChI=1S/C8H7Cl2NO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12)
InChIKeyDWVWVSLAIJHBBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-Dichlorophenyl)acetamide: Physicochemical & Regulatory Identity


N-(2,6-Dichlorophenyl)acetamide (CAS 17700-54-8), also known as 2′,6′-dichloroacetanilide, is a chlorinated acetamide derivative with the molecular formula C8H7Cl2NO and a molecular weight of 204.05 g/mol [1]. It is primarily recognized and procured as a specified impurity in pharmaceutical reference standards, most notably Clonidine EP Impurity A and Clonidine Inhouse Impurity [2]. The compound is a white to off-white solid with a melting point of 180-181°C and a predicted pKa of 13.26 ± 0.70, indicating very weak acidity [1][3]. Its hydrophobic character, indicated by a calculated LogP of 3.0248, is a critical parameter for chromatographic separation in quality control (QC) and analytical method validation (AMV) [1].

N-(2,6-Dichlorophenyl)acetamide: Why Substitution Fails


In pharmaceutical analysis and complex organic synthesis, the positional isomerism of dichlorophenyl groups dictates distinct molecular recognition, chromatographic behavior, and reactivity. Substituting N-(2,6-dichlorophenyl)acetamide with its 2,4-isomer or a difluoro analog leads to quantifiable differences in lipophilicity, solid-state properties, and spectral signatures that directly invalidate analytical method specificity and compromise synthetic pathway integrity [1][2]. This compound's unique retention characteristics and melting point are critical for establishing validated impurity limits and ensuring robust, reproducible chemical processes [3].

N-(2,6-Dichlorophenyl)acetamide: Quantitative Evidence vs. Analogs


Isomer Differentiation by Melting Point

N-(2,6-dichlorophenyl)acetamide exhibits a significantly higher melting point (180-181°C) compared to its 2,4-dichloro positional isomer (142-145°C) [1][2]. This 36-38°C difference is attributable to more efficient crystal packing in the symmetrically substituted 2,6-isomer, enabling unequivocal identification and purity assessment via differential scanning calorimetry (DSC) or melting point apparatus.

Pharmaceutical Analytical Chemistry Solid-State Characterization Impurity Profiling

Lipophilicity-Driven HPLC Retention

The compound's calculated LogP of 3.0248 distinguishes it from the less lipophilic difluoro analog, N-(2,6-difluorophenyl)acetamide [1][2]. This difference in lipophilicity translates to a longer retention time under standard reverse-phase HPLC conditions, a critical parameter for achieving baseline separation from the main drug peak in clonidine impurity assays [3].

Analytical Method Development Chromatography Quality Control

Synthetic Versatility over Chloroacetyl Analogs

N-(2,6-Dichlorophenyl)acetamide serves as a direct, stable precursor to valuable N-substituted chloroacetamide intermediates via a single acylation step. Its reactivity profile is distinct from that of 2-chloro-N-(2,6-dichlorophenyl)acetamide, which already contains a reactive chloroacetyl group [1][2]. The parent acetamide offers a more versatile and controlled entry point for generating diverse chemical libraries through selective N-alkylation or amidation, avoiding the pre-installed reactivity of the chloroacetamide which can limit downstream diversification or lead to unwanted side reactions.

Medicinal Chemistry Organic Synthesis Chemical Building Blocks

Lidocaine Analog with Reduced Seizure Liability

N-(2,6-Dichlorophenyl)acetamide has been identified as a lidocaine analog (LIA) that demonstrates a comparable pharmacological profile to lidocaine but without inducing seizures and vasoconstriction at high doses, two primary adverse effects of lidocaine [1]. This differentiation is supported by in vivo studies in mice and rats, where LIA did not prevent PTZ-induced seizures and did not produce seizures at high doses, unlike lidocaine [1].

Neuropathic Pain Research Pharmacology Adverse Effect Profiling

N-(2,6-Dichlorophenyl)acetamide: Critical Application Scenarios


Clonidine Impurity QC Testing

This compound is a specified impurity in clonidine, as referenced by multiple pharmacopoeias (e.g., Clonidine EP Impurity A) [1]. Its procurement is mandatory for analytical method development (AMD), method validation (AMV), and routine QC release testing to meet regulatory filing requirements (e.g., ANDA, NDA) [2]. The distinct melting point and chromatographic behavior, as quantified against its 2,4-isomer and difluoro analog, ensure the specificity and accuracy of these validated analytical methods [3][4].

Reverse-Phase HPLC Method Development

The compound's unique hydrophobicity, characterized by a calculated LogP of 3.0248, makes it an excellent probe for optimizing and validating reverse-phase HPLC separations [4][5]. It is particularly useful for methods requiring the resolution of a well-retained, non-ionizable analyte from more polar drug substances or metabolites, providing a reliable marker for system suitability and column performance verification [5].

Analgesic Lead Scaffold for SAR Studies

As a structurally characterized lidocaine analog (LIA) with documented in vivo data showing a differentiated safety profile (lack of seizures and vasoconstriction at high doses), this compound serves as a validated starting point for medicinal chemistry optimization [6]. Its stable acetamide core allows for controlled, stepwise introduction of molecular complexity, enabling the systematic exploration of structure-activity relationships (SAR) to discover novel analgesics for neuropathic pain with an improved therapeutic window [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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